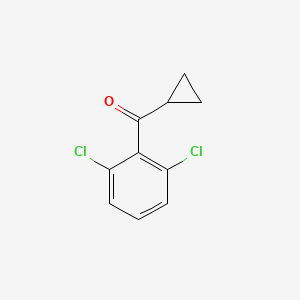

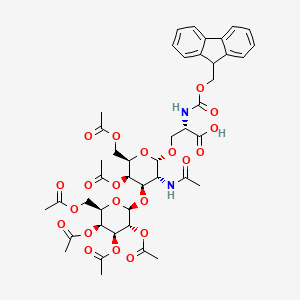

![molecular formula C34H40O2S4 B1381448 1,3-ビス(2-エチルヘキシル)-5,7-ジ(チオフェン-2-イル)ベンゾ[1,2-c:4,5-c']ジチオフェン-4,8-ジオン CAS No. 1415929-77-9](/img/structure/B1381448.png)

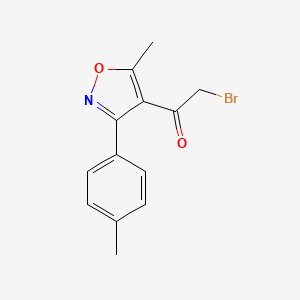

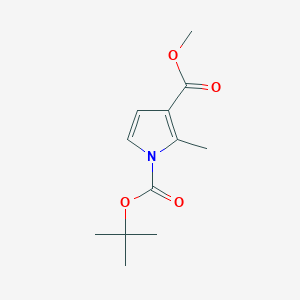

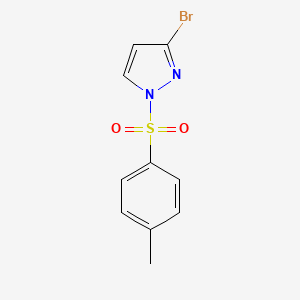

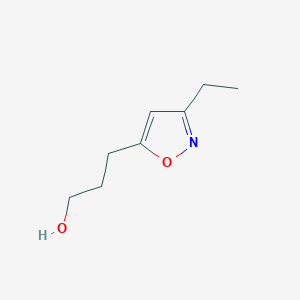

1,3-ビス(2-エチルヘキシル)-5,7-ジ(チオフェン-2-イル)ベンゾ[1,2-c:4,5-c']ジチオフェン-4,8-ジオン

概要

説明

5,7-bis(2-ethylhexyl)-1,3-dithiophen-2-ylthieno3,4-fbenzothiole-4,8-dione is a complex organic compound known for its unique electronic properties. It is often used in the field of organic electronics, particularly in the development of non-fullerene polymeric solar cells due to its strong electron-accepting capabilities .

科学的研究の応用

5,7-bis(2-ethylhexyl)-1,3-dithiophen-2-ylthieno3,4-fbenzothiole-4,8-dione has several scientific research applications:

Chemistry: Used in the synthesis of new conjugated polymers for electronic applications.

Medicine: Research is ongoing into its use in drug delivery systems.

Industry: Widely used in the production of organic solar cells and other electronic devices.

作用機序

Target of Action

The primary target of this compound is the photocatalytic hydrogen evolution process . It is used in the construction of sulfone-based dual acceptor copolymers which are used as photocatalysts for hydrogen evolution by water splitting .

Mode of Action

The compound interacts with its targets through a sulfide oxidation tuning approach . This approach involves constructing a series of sulfone-based dual acceptor copolymers with different numbers of sulfonyl groups . The sulfone group acts as an electron-output site due to its strong electron-withdrawing ability .

Biochemical Pathways

The compound affects the photocatalytic hydrogen evolution pathway . By acting as an electron-output site, the sulfone group in the compound enhances the efficiency of the photocatalytic hydrogen evolution process .

Pharmacokinetics

Its chemical properties such as boiling point and density have been predicted . The compound has a predicted boiling point of 635.7±55.0 °C and a predicted density of 1.385±0.06 g/cm3 .

Result of Action

The compound’s action results in highly efficient photocatalytic hydrogen evolution . The resulting polymer, PBDTTS-1SO, displayed high photocatalytic activities of 97.1 mmol h −1 g −1 and 473 μmol h −1 (6 mg) under visible-light illumination . It also had an apparent quantum yield exceeding 18% at a wavelength of 500 nm .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as light. For instance, the compound’s photocatalytic activities were observed under visible-light illumination . .

生化学分析

Biochemical Properties

1,3-Bis(2-ethylhexyl)-5,7-di(thiophen-2-yl)benzo[1,2-c:4,5-c’]dithiophene-4,8-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound has been shown to interact with electron-transporting proteins, enhancing their efficiency in biochemical pathways. Additionally, it binds to specific enzymes involved in redox reactions, modulating their activity and contributing to the regulation of cellular oxidative stress .

Cellular Effects

The effects of 1,3-Bis(2-ethylhexyl)-5,7-di(thiophen-2-yl)benzo[1,2-c:4,5-c’]dithiophene-4,8-dione on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to enhance the expression of genes involved in antioxidant defense mechanisms, thereby protecting cells from oxidative damage. Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of action of 1,3-Bis(2-ethylhexyl)-5,7-di(thiophen-2-yl)benzo[1,2-c:4,5-c’]dithiophene-4,8-dione involves several key interactions at the molecular level. The compound binds to specific biomolecules, including proteins and enzymes, altering their conformation and activity. It acts as an electron donor or acceptor in redox reactions, influencing the redox state of cells. Additionally, it modulates enzyme activity by binding to their active sites, either inhibiting or activating their function. These interactions result in changes in gene expression and cellular responses to environmental stimuli .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3-Bis(2-ethylhexyl)-5,7-di(thiophen-2-yl)benzo[1,2-c:4,5-c’]dithiophene-4,8-dione have been observed to change over time. The compound exhibits stability under various conditions, but its activity can be influenced by factors such as temperature, pH, and exposure to light. Over extended periods, the compound may undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged activation of antioxidant pathways and modulation of metabolic processes .

Dosage Effects in Animal Models

The effects of 1,3-Bis(2-ethylhexyl)-5,7-di(thiophen-2-yl)benzo[1,2-c:4,5-c’]dithiophene-4,8-dione vary with different dosages in animal models. At low doses, the compound has been shown to enhance cellular antioxidant defenses and improve metabolic efficiency. At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosages, beyond which adverse effects become prominent .

Metabolic Pathways

1,3-Bis(2-ethylhexyl)-5,7-di(thiophen-2-yl)benzo[1,2-c:4,5-c’]dithiophene-4,8-dione is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in redox reactions, influencing the cellular redox state. The compound also affects metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites. These interactions contribute to the regulation of cellular energy production and oxidative stress responses .

Transport and Distribution

The transport and distribution of 1,3-Bis(2-ethylhexyl)-5,7-di(thiophen-2-yl)benzo[1,2-c:4,5-c’]dithiophene-4,8-dione within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. It accumulates in specific tissues, where it exerts its biochemical effects. The localization and accumulation of the compound are influenced by factors such as its chemical properties and interactions with cellular transporters .

Subcellular Localization

The subcellular localization of 1,3-Bis(2-ethylhexyl)-5,7-di(thiophen-2-yl)benzo[1,2-c:4,5-c’]dithiophene-4,8-dione is critical for its activity and function. The compound is directed to specific cellular compartments, including the mitochondria and endoplasmic reticulum, where it interacts with key biomolecules. Targeting signals and post-translational modifications play a role in directing the compound to these compartments. The subcellular localization of the compound influences its ability to modulate cellular processes and responses to environmental stimuli .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-bis(2-ethylhexyl)-1,3-dithiophen-2-ylthieno3,4-fbenzothiole-4,8-dione typically involves multiple steps. One common method includes the bromination of 1,3-dithiophen-2-ylthieno3,4-fThe reaction conditions often require a controlled environment with specific temperatures and the use of catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product .

化学反応の分析

Types of Reactions

5,7-bis(2-ethylhexyl)-1,3-dithiophen-2-ylthieno3,4-fbenzothiole-4,8-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Halogenation reagents such as bromine or chlorine are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

類似化合物との比較

Similar Compounds

- 1,3-Bis(5-bromo-2-thienyl)-5,7-bis(2-ethylhexyl)-4H,8H-benzo[1,2-c:4,5-c’]dithiophene-4,8-dione

- Poly[4,8-bis(5-(2-ethylhexyl)-2-thienyl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl]-2,5-thiophenediyl[5,7-bis(2-ethylhexyl)-4,8-dioxo-4H,8H-benzo[1,2-c:4,5-c’]dithiophene-1,3-diyl]

Uniqueness

What sets 5,7-bis(2-ethylhexyl)-1,3-dithiophen-2-ylthieno3,4-fbenzothiole-4,8-dione apart from similar compounds is its enhanced electron-accepting ability and stability under various conditions. This makes it particularly suitable for use in high-performance electronic devices .

特性

IUPAC Name |

5,7-bis(2-ethylhexyl)-1,3-dithiophen-2-ylthieno[3,4-f][2]benzothiole-4,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H40O2S4/c1-5-9-13-21(7-3)19-25-27-28(26(39-25)20-22(8-4)14-10-6-2)32(36)30-29(31(27)35)33(23-15-11-17-37-23)40-34(30)24-16-12-18-38-24/h11-12,15-18,21-22H,5-10,13-14,19-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHHDMAXVJHPGNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CC1=C2C(=C(S1)CC(CC)CCCC)C(=O)C3=C(SC(=C3C2=O)C4=CC=CS4)C5=CC=CS5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H40O2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why was 1,3-Bis(2-ethylhexyl)-5,7-di(thiophen-2-yl)benzo[1,2-c:4,5-c']dithiophene-4,8-dione (BDD) chosen as a component in this research on ternary polymer solar cells?

A: The researchers chose BDD due to its known beneficial properties in organic semiconductors. Specifically, BDD possesses strong absorption characteristics and promotes planar molecular configurations, both of which are advantageous for efficient charge transport within the active layer of a solar cell. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate](/img/structure/B1381366.png)

![6-benzyl-8,8-Difluoro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-diol](/img/structure/B1381376.png)

![1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B1381387.png)